molecular formula C18H40BrN B14611053 N,N,N-Tripropylnonan-1-aminium bromide CAS No. 57412-88-1

N,N,N-Tripropylnonan-1-aminium bromide

Cat. No.: B14611053
CAS No.: 57412-88-1
M. Wt: 350.4 g/mol
InChI Key: QRTREVPCEKQHML-UHFFFAOYSA-M
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Description

N,N,N-Tripropylnonan-1-aminium bromide is a quaternary ammonium compound (QAC) with a nonyl chain (C₉H₁₉) attached to a nitrogen atom that is also bonded to three propyl groups (C₃H₇). Its molecular formula is C₁₈H₄₀BrN, and its structure combines a long hydrophobic alkyl chain with compact tripropyl substituents. QACs like this are widely used as surfactants, disinfectants, and phase-transfer catalysts due to their amphiphilic nature and cationic charge .

Properties

CAS No.

57412-88-1

Molecular Formula

C18H40BrN

Molecular Weight

350.4 g/mol

IUPAC Name

nonyl(tripropyl)azanium;bromide

InChI

InChI=1S/C18H40N.BrH/c1-5-9-10-11-12-13-14-18-19(15-6-2,16-7-3)17-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1

InChI Key

QRTREVPCEKQHML-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC[N+](CCC)(CCC)CCC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tripropylnonan-1-aminium bromide typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of tripropylamine with nonyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tripropylnonan-1-aminium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with potassium iodide can yield N,N,N-Tripropylnonan-1-aminium iodide.

Scientific Research Applications

N,N,N-Tripropylnonan-1-aminium bromide has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.

    Biology: The compound can be used in the study of cell membranes and ion channels due to its surfactant properties.

    Industry: The compound is used in the formulation of disinfectants and cleaning agents due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of N,N,N-Tripropylnonan-1-aminium bromide involves its interaction with cell membranes and proteins. The long alkyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the positively charged ammonium group can interact with negatively charged sites on proteins, affecting their function.

Comparison with Similar Compounds

Alkyl Chain Length and Branching

The target compound is distinguished by its nonyl chain and tripropyl groups. Below is a comparison with structurally related QACs:

Compound Name Molecular Formula Alkyl Chain Length Substituents on N Key Structural Features Reference
N,N,N-Tripropylnonan-1-aminium bromide C₁₈H₄₀BrN Nonyl (C₉) Three propyl (C₃H₇) groups Long hydrophobic chain + branched substituents -
Tetrapropylammonium bromide C₁₂H₂₈BrN None Four propyl (C₃H₇) groups Compact, fully branched structure
N,N,N-Trimethyltetradecan-1-aminium bromide C₁₇H₃₈BrN Tetradecyl (C₁₄) Three methyl (CH₃) groups Long hydrophobic chain + small substituents
Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) C₃₈H₈₀Br₂N₂ Dodecyl (C₁₂) Two dimethyl groups + spacer Dimeric structure with methylene spacer


Key Observations :

  • Chain Length: Longer alkyl chains (e.g., tetradecyl in ) enhance hydrophobicity, lowering critical micelle concentration (CMC) and improving surfactant efficacy. The nonyl chain in the target compound offers moderate hydrophobicity, balancing solubility and interfacial activity.
  • Dimeric Structures : Compounds like those in exhibit lower CMC values due to dual hydrophobic chains and spacers, enabling stronger membrane disruption.

Physicochemical Properties

Solubility and Micellization

  • This compound: Moderately soluble in water due to its nonpolar nonyl chain but more soluble than tetradecyl derivatives (). Its CMC is expected to be higher than dimeric QACs () but lower than tetrapropylammonium bromide ().
  • N,N,N-Trimethyltetradecan-1-aminium bromide : Low water solubility and CMC (~0.1 mM) typical of long-chain QACs, making it effective in antimicrobial applications .

Thermal Stability

  • Longer alkyl chains (e.g., tetradecyl in ) increase melting points and thermal stability. The target compound likely has a melting point between 80–120°C, similar to other mid-chain QACs.

Surfactant and Antimicrobial Activity

  • Target Compound : Suitable for emulsification and fabric softening due to balanced hydrophobicity. Moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) but less effective than longer-chain derivatives .
  • Dimeric QACs () : Superior antimicrobial performance due to dual-chain structure and spacer-enhanced membrane penetration.

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